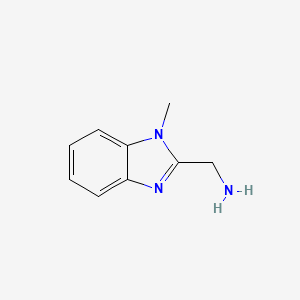

3-ethynyl-1-(propan-2-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

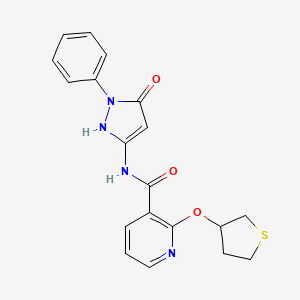

3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H10N2. It is commonly used in scientific research for its unique properties and potential applications in various fields. In

Applications De Recherche Scientifique

Regioselective Synthesis

Regioselective synthesis techniques for pyrazoles, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, have been developed to obtain substituted pyrazoles efficiently. Microwave-assisted synthesis from ethynyl ketones and hydrazine derivatives produces 1,3- and 1,5-disubstituted pyrazoles. These methods facilitate rapid heterocyclization, preferentially yielding the 1,3-disubstituted regio-isomer under controlled conditions (Bagley, Lubinu, & Mason, 2007).

Catalyzed Synthesis

Silver(I)-catalyzed synthesis provides an efficient route to pyrazoles from propargyl N-sulfonylhydrazones. This process features functional group compatibility and regioselective synthesis of 1,3- and 1,5-disubstituted as well as 1,3,5-trisubstituted pyrazoles, expanding the scope of pyrazole derivatives (Lee & Chung, 2008).

Green Synthesis Methods

Innovative and environmentally friendly synthesis methods for pyrazole derivatives have been developed. For instance, a green one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives uses magnetic nanocatalysts under ultrasonic irradiation or reflux conditions. This method highlights the advantages of operational simplicity, excellent yields, and the reuse of catalysts (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, has shown promise. Synthesis methods for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrate significant antibacterial and antifungal activities, suggesting potential applications in medical and biological fields (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Cancer Research

In cancer research, specific derivatives of pyrazoles, such as TAS-120, have shown effectiveness as irreversible inhibitors of the fibroblast growth factor receptor (FGFR) family. This compound forms a covalent adduct with the FGFR tyrosine kinase domain, demonstrating potential in targeted cancer therapies (Kalyukina, Yosaatmadja, Middleditch, Patterson, Smaill, & Squire, 2019).

Propriétés

IUPAC Name |

3-ethynyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-5-6-10(9-8)7(2)3/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPMEIRJWNBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyl-1-(propan-2-yl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)

![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)

![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)